6H-Pyrrolo[2,3-g]quinoxaline
CAS No.:
Cat. No.: VC18458257
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 1H-pyrrolo[2,3-g]quinoxaline |
| Standard InChI | InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H |
| Standard InChI Key | ZEQXBOVKCSVJPK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=C3C(=CC=N3)C=C2N1 |
Introduction
Chemical Identity and Fundamental Properties
6H-Pyrrolo[2,3-g]quinoxaline (CAS 268-60-0) is a heterocyclic compound characterized by a fused pyrrole and quinoxaline ring system. Its molecular formula is C₁₀H₇N₃, with a molecular weight of 169.18 g/mol . The structure consists of a pyrrole ring fused to a quinoxaline moiety at the 2,3-g positions, forming a planar, aromatic system with three nitrogen atoms .
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇N₃ | |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | 1H-Pyrrolo[2,3-g]quinoxaline | |
| InChIKey | ZEQXBOVKCSVJPK-UHFFFAOYSA-N | |
| SMILES | C1=CN=C2C=C3C(=CC=N3)C=C2N1 |
This compound belongs to the pyrroloquinoxaline family, known for its pharmacological relevance due to the electron-deficient nature of the quinoxaline core and the electron-rich pyrrole ring .
Synthetic Approaches and Methodologies
The synthesis of 6H-pyrrolo[2,3-g]quinoxaline derivatives often involves multi-step reactions, though direct routes remain scarce. Below are key strategies reported in the literature:
Condensation Reactions
A common method involves the condensation of o-phenylenediamine with substituted pyrroline-2-one derivatives. For example, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one reacts with o-phenylenediamine under acidic conditions (e.g., glacial acetic acid) to form pyrrolo[2,3-b]quinoxaline analogs . Reaction conditions typically require heating (80–90°C) for 2–8 hours, followed by purification via column chromatography .
Key Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst/Conditions | Acetic acid, 90°C, 2–8 hours | |
| Yield | Moderate (varies by substrate) |
Catalytic Cyclization
Palladium-catalyzed cross-coupling reactions have been employed for functionalized derivatives. For instance, Buchwald–Hartwig amination enables the synthesis of N-alkylated pyrroloquinoxalines, which undergo intramolecular oxidative cyclodehydrogenation to form fused heterocycles . This method is particularly useful for introducing substituents at specific positions, enhancing structural diversity .
One-Pot Synthesis
Recent advancements include one-pot protocols using indium chloride (InCl₃) as a catalyst. For example, 1-(2-aminophenyl)pyrroles react with 2-propargyloxybenzaldehydes in p-xylene under reflux to yield benzo 1,4-oxazepino-fused pyrroloquinoxalines . This method achieves high atom economy and avoids metal additives, though yields vary (25–83%) .
Physical and Computational Properties
The electronic structure and physicochemical properties of 6H-pyrrolo[2,3-g]quinoxaline have been studied extensively:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 |
Computational Insights:
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Radical Scavenging Activity: Derivatives like ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit hydroxyl radical (HO˙) scavenging rates comparable to Trolox (8.56 × 10⁸ M⁻¹s⁻¹ in pentyl ethanoate) .
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Antioxidant Mechanism: Thermodynamic and kinetic studies suggest non-polar environments favor HO˙ quenching, while hydroperoxyl radicals remain resistant to scavenging .
Biological Activity and Pharmacological Relevance
Pyrrolo[2,3-g]quinoxaline derivatives demonstrate diverse biological activities, as summarized below:
Antimicrobial Activity
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Antibacterial Effects: Selective inhibition of Escherichia coli and Bacillus spizizenii by derivatives 3a, 4a, and 4h .
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Antimycobacterial Activity: Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines exhibit MIC values of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv .
Antioxidant and Anti-inflammatory Properties
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DPPH Radical Scavenging: Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrates >90% radical inhibition at 30 µM .
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Cytokine Storm Modulation: PDE4B inhibition by 2-substituted derivatives may attenuate COVID-19-associated inflammation .
Applications in Materials Science
The electron-deficient nature of the quinoxaline core makes pyrrolo[2,3-g]quinoxaline derivatives suitable for organic electronics:
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Conjugated Polymers: Copolymers incorporating pyrrolo[2,3-g]quinoxaline-dione units exhibit strong electron-accepting properties, enhancing charge transfer in photovoltaic devices .
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Fluorescent Sensors: Polycyclic analogs show solvatochromism, enabling applications in chemical sensing .
Research Gaps and Future Directions
While 6H-pyrrolo[2,3-g]quinoxaline derivatives show promise, challenges remain:
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Synthetic Complexity: Limited direct routes hinder large-scale production.
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Selectivity Issues: Broad-spectrum biological activity complicates target-specific drug development.
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Toxicity Profiles: Systematic toxicity studies are sparse, particularly for in vivo models .
Future research should focus on optimizing catalytic methods, exploring structure-activity relationships (SAR), and validating therapeutic efficacy in preclinical models.
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